Isobutyl carbamate
Overview
Description
Isobutyl carbamate is an organic compound with the molecular formula C₅H₁₁NO₂. It is a type of carbamate, which is a category of organic compounds formally derived from carbamic acid. Carbamates are known for their stability and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl carbamate can be synthesized through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the reaction of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI (tetrabutylammonium iodide).
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Cesium Carbonate and TBAI: Used in the amination (carboxylation) method.
Carbonylimidazolide: Used in the carbamoylation method.
Major Products: The major products formed from these reactions are various carbamate derivatives, which can be further utilized in different applications.
Scientific Research Applications
Isobutyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Plays a role in the synthesis of biologically active compounds.
Industry: Used in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism by which isobutyl carbamate exerts its effects involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes, affecting various biochemical pathways.
Immune System Modulation: It has been shown to modulate the immune system, potentially leading to immunotoxicity.
Comparison with Similar Compounds
Isobutyl carbamate can be compared with other carbamates such as:
Ethyl Carbamate: Similar in structure but differs in its applications and stability.
Methyl Carbamate: Used in different industrial applications and has distinct chemical properties.
Uniqueness: this compound is unique due to its specific molecular structure, which provides it with distinct chemical properties and a wide range of applications in various fields.
Properties
IUPAC Name |
2-methylpropyl carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUZQRBVNRKLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060262 | |
Record name | Carbamic acid, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543-28-2 | |
Record name | 2-Methylpropyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOBUTYL CARBAMATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamic acid, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOBUTYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9125IDNU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial activity of Isobutyl carbamate?
A: this compound demonstrates bacteriostatic activity against various gram-negative and gram-positive bacteria. [, ] Its antibacterial effect surpasses that of other urea derivatives like urea, urethane, and propyl carbamate. [, ] This enhanced activity is attributed to the increasing number of carbon atoms in the alkyl chain replacing one of the -NH2 groups in urea. [, ] While this compound effectively inhibits bacterial growth, achieving bactericidal concentrations has proven challenging, likely due to its limited solubility. []
Q2: How does this compound interact with Sulfonamides?
A: Combining this compound with Sulfonamides leads to a synergistic enhancement of the bacteriostatic effect. [] This combination exhibits a more pronounced antibacterial action than either compound alone. []
Q3: Does this compound affect Para-aminobenzoic acid?
A: this compound can inactivate Para-aminobenzoic acid, a crucial metabolite for bacterial growth. [] The extent and duration of this inactivation depend on the concentration of this compound. [] Lower concentrations result in a short-lived inactivation over a narrow range, while higher concentrations extend the inactivation period and broaden the effective range. [] This suggests a potential mechanism for this compound's antibacterial activity, similar to that observed with other urea derivatives. []
Q4: Can this compound be used in prodrugs for localized drug delivery?
A: Yes, this compound shows promise as a component of self-assembling prodrugs for localized cancer therapy. [] Specifically, acyloxyalkoxycarbonyl derivatives of the experimental anticancer agent 5F 203, incorporating an this compound moiety, have demonstrated self-assembling properties, forming hydrogels at physiological pH. [] These prodrugs exhibit potent in vitro anticancer activity against breast and ovarian cancer cell lines, releasing the active drug 5F 203 upon hydrolysis in biological environments. [] This targeted delivery approach holds the potential to mitigate the systemic toxicity associated with conventional chemotherapy.
Q5: What are the structural characteristics of this compound?
A: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they focus on its structural relationship to urea and other carbamates. [, ] Further investigation into spectroscopic data and other structural characteristics would require consulting resources beyond these specific research papers.
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